![molecular formula C19H19ClN4O4 B3017664 N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide CAS No. 320417-86-5](/img/structure/B3017664.png)
N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a useful research compound. Its molecular formula is C19H19ClN4O4 and its molecular weight is 402.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Recognition and Transport of Compounds
Research conducted by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize and transport hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, showcasing the potential for targeted transport applications in various scientific fields (Sawada et al., 2000).
Synthesis and Antioxidant Activity
The study by Kushnir et al. (2015) highlighted the synthesis of various compounds, including those involving dimethylaminoacrylate, which exhibited significant antioxidant activities. This suggests potential applications in studying oxidative stress-related disorders or developing antioxidant therapies (Kushnir et al., 2015).
Microwave-Assisted Synthesis and LCST-Behavior
Schmitz and Ritter (2007) described a microwave-assisted synthesis technique for N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers. This technique offers a faster synthesis method, which is crucial in research and industrial applications. Additionally, the homopolymers obtained exhibited lower critical solution temperature (LCST) behavior in water, which is significant for applications in materials science and drug delivery systems (Schmitz & Ritter, 2007).
Synthesis of Cationic to Zwitterionic Polymer
Research by Sobolčiak et al. (2013) involved synthesizing a novel cationic polymer that transforms to a zwitterionic form upon light irradiation. This property was used to condense and release DNA, as well as switch antibacterial activity, indicating potential in gene therapy and antimicrobial applications (Sobolčiak et al., 2013).
Synthesis, Antitumor, and Antioxidant Activities of Benzothiophenes
Bialy and Gouda (2011) conducted research on cyanoacetamide derivatives leading to the synthesis of acrylamides with promising antioxidant activities. Some synthesized compounds in this study also showed potential as antitumor agents, suggesting their use in pharmaceutical research (Bialy & Gouda, 2011).
Crystal and Molecular Structures
Valkonen et al. (2012) studied the crystal and molecular structures of compounds similar in structure to N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide. Understanding these structures is critical for applications in crystal engineering and material science (Valkonen et al., 2012).
特性
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(dimethylamino)-2-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-23(2)12-15(19(25)22-17-7-5-16(20)6-8-17)11-21-28-13-14-3-9-18(10-4-14)24(26)27/h3-12H,13H2,1-2H3,(H,22,25)/b15-12+,21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCWWDVKAQWEQ-NDNPDCFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)
![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)


![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)
![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)
![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

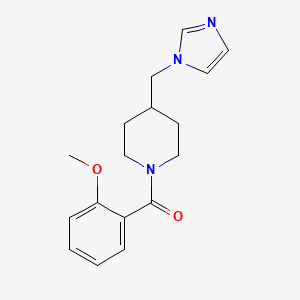
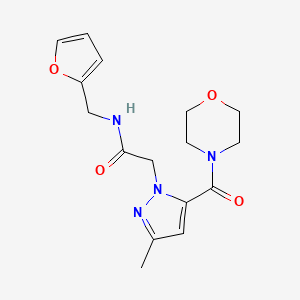
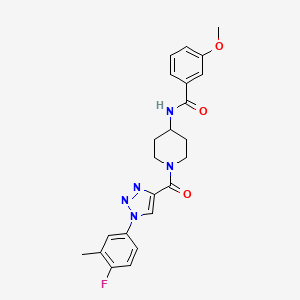
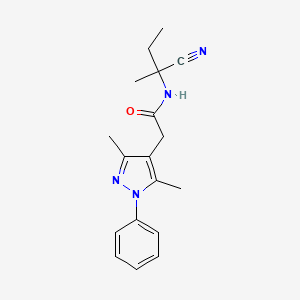
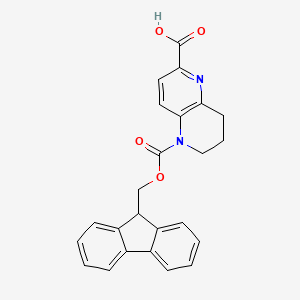
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
